Cimoxatone, (S)-

Description

Historical Context of Monoamine Oxidase Inhibition Research

The journey of monoamine oxidase inhibitors began serendipitously in the 1950s. nih.govpsychopharmacologyinstitute.com Iproniazid (B1672159), a compound initially developed for the treatment of tuberculosis, was observed to produce euphoric side effects in patients. patsnap.comnih.govdiscovermagazine.com This unexpected mood-elevating property led to investigations into its potential as a treatment for depression. patsnap.comdiscovermagazine.com In 1952, researchers discovered that iproniazid was a potent inhibitor of the monoamine oxidase (MAO) enzyme. discovermagazine.comnesslabs.com This enzyme is responsible for breaking down monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). patsnap.commayoclinic.org The inhibition of MAO by iproniazid resulted in increased levels of these neurotransmitters in the brain, which was hypothesized to be the mechanism behind its antidepressant effect. discovermagazine.comnesslabs.com

This discovery led to the formulation of the monoamine hypothesis of depression, which posits that a deficiency in monoamine neurotransmitters is a key factor in the pathophysiology of depressive disorders. nesslabs.compsychiatrist.com Iproniazid was subsequently introduced as the first MAOI antidepressant in 1958. wikipedia.orgscirp.org The initial success of iproniazid spurred the development of other non-selective, irreversible MAOIs, including phenelzine, isocarboxazid, and tranylcypromine (B92988). mayoclinic.orgscirp.org These first-generation MAOIs covalently and permanently bound to the MAO enzyme, blocking its function until new enzymes were synthesized by the cell. wikipedia.orgapa.org

However, the use of these early MAOIs was soon met with challenges. scirp.orgwikipedia.org A significant issue was the "cheese effect," a dangerous hypertensive crisis that could occur when patients consumed foods rich in tyramine (B21549), such as aged cheeses and certain meats. discovermagazine.comapa.org This occurred because the non-selective inhibition of MAO also prevented the breakdown of tyramine, leading to a surge in blood pressure. discovermagazine.comnih.gov Concerns over this and other side effects, such as potential liver toxicity, led to a decline in the use of these drugs and even the withdrawal of iproniazid from the market in many countries. wikipedia.orgscirp.orgfrontiersin.org Despite these limitations, the discovery of MAOIs was a landmark event, opening the door for the era of psychopharmacology and providing an essential tool for neurobiological research. nih.govwikipedia.org

Evolution of Selective and Reversible Monoamine Oxidase Inhibitors

The safety concerns associated with the first-generation non-selective and irreversible MAOIs prompted researchers to seek safer alternatives. scirp.orgwikipedia.org A crucial breakthrough was the discovery of two distinct isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B. wikipedia.orgmedscape.com Both isoforms metabolize dopamine, but MAO-A preferentially breaks down serotonin and norepinephrine, while MAO-B is more selective for other amines like phenylethylamine. psychopharmacologyinstitute.comoup.com This understanding paved the way for the development of inhibitors that could selectively target one isoform over the other. wikipedia.org

Selective MAO-B inhibitors, such as selegiline, were developed and found to be useful in the treatment of Parkinson's disease by increasing dopamine levels. psychopharmacologyinstitute.comwikipedia.org For depression, the focus turned to selectively inhibiting MAO-A, the isoform most associated with the metabolism of mood-regulating neurotransmitters. psychopharmacologyinstitute.commdpi.com

A further significant advancement was the development of reversible inhibitors of MAO-A (RIMAs). wikipedia.orgontosight.ai Unlike the early MAOIs that bound permanently to the enzyme, RIMAs bind in a reversible manner. ontosight.ai This means that in the presence of high concentrations of tyramine, the inhibitor can be displaced from the MAO-A enzyme, allowing the tyramine to be metabolized and significantly reducing the risk of a hypertensive crisis. wikipedia.orgapa.org This improved safety profile meant that strict dietary restrictions were less critical. wikipedia.org

Moclobemide (B1677376) was a pioneering compound in this new class of RIMAs. wikipedia.orgmydr.com.au Developed in the 1980s, it demonstrated antidepressant efficacy with a much-improved safety profile compared to the older irreversible MAOIs. scirp.orgnih.gov Other RIMAs that were developed include pirlindole (B1663011) and metralindole. scirp.orgmdpi.com The evolution towards selective and reversible MAOIs represented a major step forward, offering the therapeutic benefits of MAO inhibition with substantially reduced risks. ontosight.aiopenmedicalpublishing.org

Positioning of (S)-Cimoxatone as a Prototypical Reversible Monoamine Oxidase-A Inhibitor in Academic Inquiry

Within the landscape of second-generation MAOIs, Cimoxatone (B1669037) (also known as MD 780515) emerged as a significant compound for research. echemi.comwikipedia.org It is a potent and highly selective inhibitor of the MAO-A isoform, and its mechanism of action is fully reversible. ncats.ionih.gov These characteristics made Cimoxatone an ideal tool for academic and clinical inquiry into the specific roles of MAO-A in the nervous system and the therapeutic potential of its selective inhibition. nih.govnih.gov

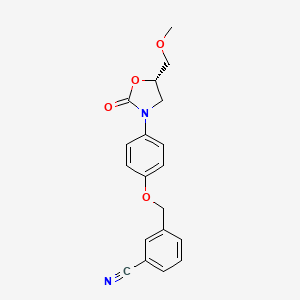

Cimoxatone's chemical structure is (S)-3-[[4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]phenoxy]methyl]benzonitrile. ontosight.ai The "(S)-" designation refers to the specific stereoisomer, highlighting the compound's defined three-dimensional arrangement. ontosight.ai In research studies, the oral administration of Cimoxatone was shown to increase brain levels of noradrenaline, dopamine, and serotonin. ncats.io

As a prototypical RIMA, Cimoxatone has been used in comparative pharmacological studies to characterize the profiles of other antidepressants. nih.gov For example, its effects have been compared with those of moclobemide and older irreversible inhibitors like tranylcypromine and clorgyline in various animal models predictive of antidepressant activity. nih.gov Although Cimoxatone itself was never brought to market, its investigation provided valuable data on the pharmacokinetics and pharmacodynamics of reversible MAO-A inhibition, contributing to the broader understanding of this class of compounds. wikipedia.orgnih.gov

Table 1: Properties of Cimoxatone

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4 echemi.com |

| Molecular Weight | 338.363 g/mol echemi.comwikipedia.org |

| CAS Number | 73815-11-9 echemi.comwikipedia.org |

| Mechanism | Reversible Inhibitor of MAO-A (RIMA) wikipedia.orgncats.io |

Significance of Chirality in Monoamine Oxidase Inhibitor Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. tandfonline.comtandfonline.com The two mirror-image forms of a chiral molecule are called enantiomers. tandfonline.com It is well-established that enantiomers can exhibit significantly different pharmacodynamic and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. tandfonline.comtandfonline.com

The importance of chirality extends to selective MAOIs as well. Research on various classes of inhibitors has demonstrated that the specific spatial configuration of a molecule can determine its potency and selectivity for MAO-A versus MAO-B. oup.commdpi.com For example, studies on 1-propargyl-4-styrylpiperidine derivatives found that cis and trans geometric isomers displayed opposite selectivity, with cis isomers potently inhibiting MAO-A and trans isomers selectively targeting MAO-B. acs.orgconicet.gov.ar Similarly, for some pyrazoline derivatives, the configuration of the chiral center was found to influence inhibitory activity, with the (R)-enantiomers often showing higher potency for MAO-B. mdpi.com

The designation of Cimoxatone as "(S)-Cimoxatone" underscores the recognition that a specific enantiomer is responsible for the desired pharmacological activity. ontosight.ai The focus on single enantiomers in drug development, sometimes referred to as a "chiral switch," aims to produce compounds with greater specificity, improved therapeutic efficacy, and potentially fewer side effects by eliminating the less active or detrimentally active enantiomer from a racemic mixture. tandfonline.comtandfonline.com This emphasis on stereochemistry is a hallmark of modern drug design and is critical for creating highly targeted and effective MAO inhibitors. mdpi.com

Structure

3D Structure

Properties

CAS No. |

73422-40-9 |

|---|---|

Molecular Formula |

C19H18N2O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

3-[[4-[(5S)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3/t18-/m0/s1 |

InChI Key |

MVVJINIUPYKZHR-SFHVURJKSA-N |

Isomeric SMILES |

COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |

Origin of Product |

United States |

Enantioselective Synthesis and Chiral Control of S Cimoxatone

Development of Novel Synthetic Routes for (S)-Cimoxatone and Analogues

The quest for more efficient, sustainable, and versatile synthetic methods continues to drive innovation in organic chemistry. For (S)-Cimoxatone and its analogues, several novel synthetic strategies hold promise.

One area of active research is the development of new catalytic systems for asymmetric synthesis. This includes the design of novel chiral ligands for transition metals that can achieve higher turnover numbers and selectivities. For instance, the synthesis of Toloxatone, a structurally similar antidepressant, has been achieved via a palladium-catalyzed carboxylation of secondary α,α-disubstituted N-propargyl amines. rsc.org Adapting such a methodology for the asymmetric synthesis of (S)-Cimoxatone would represent a significant advancement.

Furthermore, the application of organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field that offers a metal-free alternative to traditional methods. rsc.org The development of a catalytic asymmetric synthesis of (R)-arbutamine using a heterobimetallic multifunctional asymmetric catalyst highlights the potential of such approaches for synthesizing chiral molecules. wikipedia.org

The synthesis of analogues of (S)-Cimoxatone is also an important area of research, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. The synthetic methodologies described above can be readily adapted to produce a variety of analogues by simply changing the starting materials. For example, using different substituted anilines or different electrophiles in the chiral auxiliary approach would lead to a diverse library of Cimoxatone (B1669037) analogues.

Preclinical Pharmacological Characterization and Enzyme Kinetics

Monoamine Oxidase Isoform Selectivity Studies

Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. wikipedia.orgscispace.com MAO-A preferentially metabolizes key neurotransmitters such as serotonin (B10506) and norepinephrine, making it a primary target for antidepressant drugs. wikipedia.orgnih.gov In contrast, MAO-B has a higher affinity for substrates like phenethylamine (B48288) and benzylamine. nih.gov The selectivity of an inhibitor for MAO-A over MAO-B is a critical factor in its pharmacological profile.

(S)-Cimoxatone has been extensively characterized as a potent and selective inhibitor of the MAO-A isoform. nih.govmdpi.come-lactancia.orgcapes.gov.br In vitro studies using rat brain tissue have demonstrated a clear distinction in its inhibitory activity against the two MAO isoforms. The inhibition constant (Ki) values derived from these studies show that cimoxatone (B1669037) has a significantly higher affinity for MAO-A compared to MAO-B. nih.gov This selectivity is a defining characteristic of cimoxatone's preclinical profile. nih.gov Its primary metabolite, MD 770222, also acts as a selective and reversible inhibitor of MAO-A, though it is less potent than the parent compound. nih.gov

| Compound | MAO-A (Ki) | MAO-B (Ki) | Selectivity |

|---|---|---|---|

| Cimoxatone | Lower Ki Value | Higher Ki Value | Selective for MAO-A |

Kinetic studies are crucial for understanding the nature of the interaction between an inhibitor and its target enzyme. These investigations define the type of inhibition and quantify the inhibitor's potency.

The inhibition constant (Ki) is a measure of an inhibitor's binding affinity to an enzyme. For (S)-Cimoxatone, the Ki values for the inhibition of MAO-A have been determined to be significantly lower than those for MAO-B, confirming its high affinity for the MAO-A isoform. nih.gov These values are independent of the substrate used in the assay, whether it be dopamine (B1211576) or 5-hydroxytryptamine (serotonin). nih.gov

The mechanism by which (S)-Cimoxatone inhibits MAO-A is characterized by its reversibility. scirp.orgnih.govcapes.gov.br Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, reversible inhibitors can dissociate from the enzyme, allowing for the potential recovery of enzyme activity. scirp.org The time-course for the reversibility of cimoxatone's effects is estimated to be around 24 hours. e-lactancia.org

Further kinetic analysis reveals that (S)-Cimoxatone is a tight-binding inhibitor of MAO-A. nih.govcapes.gov.brresearchgate.net This means its inhibition is so potent that the concentration of the inhibitor required for significant inhibition is close to the concentration of the enzyme itself. nih.govcapes.gov.br This characteristic distinguishes it from classical competitive or non-competitive inhibitors where the inhibitor concentration is typically much higher than the enzyme concentration.

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism | Reversible | nih.gove-lactancia.orgcapes.gov.br |

| Type | Tight-Binding | nih.govcapes.gov.brresearchgate.net |

Kinetic Characterization of MAO-A Inhibition by (S)-Cimoxatone

Preclinical Pharmacodynamic Investigations in In Vitro Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug. For a MAO inhibitor like (S)-Cimoxatone, these studies focus on its impact on monoamine metabolism in relevant biological systems.

The preclinical evaluation of (S)-Cimoxatone's effects on monoamine metabolism has utilized various in vitro models. A primary model has been rat brain homogenates. nih.govcapes.gov.brnih.gov This system contains both MAO-A and MAO-B enzymes located on the outer mitochondrial membrane, allowing for direct assessment of the inhibitor's activity and selectivity on the enzymes in a complex biological matrix. mdpi.com In these homogenates, dopamine is metabolized by both MAO-A and MAO-B, providing a substrate to study the effects of selective inhibitors. nih.gov The use of such models has been instrumental in determining the concentration of MAO-A in the rat brain. nih.govcapes.gov.br

Assessment of Neurotransmitter Levels in In Vitro Systems

(S)-Cimoxatone is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). nih.gov The primary mechanism of action involves preventing the breakdown of key monoamine neurotransmitters. scirp.org In vitro studies are crucial for determining the specific affinity and selectivity of a compound for its target enzyme. The inhibitory potency of Cimoxatone is significantly higher for MAO-A compared to MAO-B. This selectivity is fundamental to its pharmacological profile, as MAO-A is the primary enzyme responsible for the degradation of serotonin and norepinephrine, and also plays a role in dopamine metabolism. mdpi.com

By inhibiting MAO-A, Cimoxatone effectively increases the synaptic availability of neurotransmitters like serotonin, norepinephrine, and to some extent, dopamine. scirp.org This action is believed to be the cornerstone of its effects. The inhibition is characterized as potent and of a tight-binding nature, particularly for the A-form of the enzyme. nih.gov In vitro assessments using rat brain homogenates have been employed to quantify the concentration of MAO-A, with Cimoxatone serving as a precise tool for this measurement. nih.gov The compound's reversible nature means that enzyme activity can be restored, which is a key differentiator from older, irreversible MAO inhibitors. e-lactancia.org

Table 1: In Vitro Enzyme Inhibition Profile for Cimoxatone Data synthesized from descriptive characterizations in literature. Specific Ki or IC50 values for the (S)-enantiomer require access to specific study data not publicly available.

| Enzyme Target | Inhibitory Action | Selectivity | Reversibility |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Potent Inhibition | High | Reversible |

| Monoamine Oxidase-B (MAO-B) | Weak Inhibition | Low | - |

Preclinical Pharmacodynamic Investigations in In Vivo Models

Animal Models for Neurochemical Research

Preclinical in vivo studies utilize various animal models, most commonly rodents (rats and mice) and non-human primates, to investigate the pharmacodynamic effects of a substance within a living system. mdpi.comsochob.cl These models are essential for understanding how a compound like (S)-Cimoxatone influences neurochemistry in a complex biological environment, providing a bridge between in vitro findings and potential human effects. wuxiapptec.com For neurochemical research, techniques such as in vivo microdialysis are often employed in these models. This allows for the real-time measurement of neurotransmitter and metabolite concentrations in specific brain regions, such as the striatum, following drug administration. dntb.gov.ua Such studies help to confirm that the enzymatic inhibition observed in vitro translates to a functional increase in target neurotransmitters in the central nervous system.

Brain and Peripheral Tissue Monoamine Oxidase Activity Measurement

Following administration in animal models, the extent and duration of MAO-A inhibition are measured directly in relevant tissues. Ex vivo studies involve administering the compound to the animal, and then at various time points, analyzing brain and peripheral tissues (like the liver or intestine) to determine the level of MAO-A activity. mdpi.com Research on Cimoxatone has demonstrated its potent, selective, and reversible inhibition of MAO-A in the rat brain. nih.gov Studies have shown that its inhibition of MAO-A is profound and dose-dependent. The reversibility is a key pharmacodynamic feature; enzyme activity is shown to recover within a 24-hour period in the brain, which contrasts sharply with irreversible inhibitors.

Table 2: Characteristics of MAO-A Inhibition by Cimoxatone in Preclinical In Vivo Models

| Animal Model | Tissue | Effect | Duration of Action |

|---|---|---|---|

| Rat | Brain | Potent and selective MAO-A inhibition. nih.gov | Reversible, with activity recovery within 24 hours. |

Analysis of Monoamine Metabolite Changes in Biological Fluids (e.g., Cerebrospinal Fluid, Plasma) in Preclinical Models

A direct consequence of MAO-A inhibition is a change in the concentrations of monoamine metabolites. By blocking the primary degradation pathway, levels of metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) from dopamine, and 5-hydroxyindoleacetic acid (5-HIAA) from serotonin, are expected to decrease. The analysis of these metabolites in biological fluids like cerebrospinal fluid (CSF) and plasma provides a robust biomarker of target engagement. In studies with rhesus monkeys, treatment with Cimoxatone led to significant changes in CSF amine metabolites, confirming the compound's mechanism of action in a primate model. dntb.gov.ua Similarly, a study in healthy humans showed that Cimoxatone administration altered the urinary excretion of 3-methoxy-4-hydroxyphenylglycol (MHPG), a metabolite of norepinephrine. nih.gov

Table 3: Effects of Cimoxatone on Monoamine Metabolites in Rhesus Monkey CSF Data derived from qualitative descriptions in cited literature. dntb.gov.ua

| Metabolite | Parent Neurotransmitter | Observed Change in CSF |

|---|---|---|

| Homovanillic acid (HVA) | Dopamine | Significant Decrease |

| 5-Hydroxyindoleacetic acid (5-HIAA) | Serotonin | Significant Decrease |

Preclinical Pharmacokinetic Research Methodologies

Absorption and Disposition Studies in Animal Models

Pharmacokinetic studies in animal models are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. wuxiapptec.comals.net These studies are fundamental for understanding a drug's disposition and for determining key parameters like its elimination half-life and bioavailability. escholarship.orgeuropa.eu For Cimoxatone, preclinical pharmacokinetic data has been established in various species. It is known to be orally active. Following oral administration, it is absorbed and distributed, subsequently undergoing hepatic elimination. nih.gov Its primary metabolite, known as MD 770222, also possesses MAO-A inhibitory activity, although it is less potent than the parent compound. nih.gov The elimination half-life of Cimoxatone has been determined to be relatively long in preclinical and clinical contexts. nih.gov

Table 4: Preclinical Pharmacokinetic Parameters of Cimoxatone This table presents a comparative overview based on available literature.

| Parameter | Finding | Species/Context | Reference |

|---|---|---|---|

| Absorption | Orally active. | General | |

| Elimination Half-Life | ~9-16 hours | Human (comparative review) | nih.gov |

| Metabolism | Undergoes hepatic elimination; primary metabolite is MD 770222. | General | nih.gov |

| Excretion | A negligible fraction of the dose (<1%) is excreted unchanged in the urine. | Human (comparative review) | nih.gov |

Metabolic Pathways and Metabolite Identification in Preclinical Systems

The biotransformation of (S)-Cimoxatone in preclinical systems primarily involves O-demethylation, leading to the formation of its principal metabolite. medchemexpress.commedchemexpress.comnih.gov The identification and characterization of metabolic pathways are crucial components of preclinical drug development, providing insights into a compound's efficacy, clearance, and potential for drug-drug interactions. nih.goveurekaselect.com

In preclinical evaluations, the metabolic fate of a new chemical entity is investigated using a variety of in vitro and in vivo models. wuxiapptec.com In vitro systems, such as liver microsomes and hepatocytes from different species (e.g., rat, dog), are commonly employed to identify major metabolic routes and to screen for potential metabolites. waters.comresearchgate.net These systems contain the primary enzymes responsible for drug metabolism.

The identification of metabolites like MD 770222 in preclinical studies relies on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a cornerstone technology for detecting and structurally elucidating metabolites in complex biological matrices. acs.org General strategies in preclinical metabolite profiling include:

In Vitro Incubation: Incubating the parent drug with liver microsomes or hepatocytes from preclinical species to generate metabolites. waters.comfrontiersin.org

In Vivo Studies: Analyzing plasma, urine, and feces from animal models administered the drug to identify metabolites formed in a whole-organism system. wuxiapptec.com

High-Resolution Mass Spectrometry (HRMS): Used for accurate mass measurements, which helps in determining the elemental composition of metabolites. acs.org

Comparative Analysis: Comparing metabolic profiles across different species, including those used in toxicology studies, to ensure that human metabolites are adequately represented in preclinical safety assessments. wuxiapptec.comwaters.com

The table below summarizes the key metabolite of Cimoxatone identified in preclinical systems.

| Parent Compound | Metabolite | Metabolic Reaction | Pharmacological Activity of Metabolite |

| (S)-Cimoxatone | MD 770222 | O-demethylation | Selective and reversible MAO-A inhibitor (less potent than Cimoxatone). medchemexpress.comnih.gov |

Elimination Half-Life Determination in Animal Brain Tissue

The elimination half-life (t½) of a compound in the target tissue is a critical pharmacokinetic parameter, as it directly relates to the duration of the pharmacological effect at the site of action. For (S)-Cimoxatone, which targets MAO-A in the brain, determining its residence time in this tissue is essential.

In a preclinical study using a rat model, the elimination half-life of Cimoxatone in the brain was estimated based on ex vivo MAO-A inhibition data following a single administration. nih.gov This method relies on the principle that for a reversible, mixed-type inhibitor like Cimoxatone, the degree of enzyme inhibition is proportional to the concentration of the inhibitor in the tissue. nih.gov By measuring the recovery of MAO-A activity over time after administration of the drug, the rate of elimination of the inhibitor from the brain can be calculated.

The study yielded elimination half-life values for Cimoxatone in rat brain tissue that were in the range of 3.9 to 4.8 hours. nih.gov These values were found to be in reasonable agreement with the half-lives determined from direct measurements of Cimoxatone concentrations in plasma and brain tissue over time. nih.gov

The data from this preclinical animal study are presented in the table below.

| Animal Model | Tissue | Method of Estimation | Elimination Half-Life (t½) |

| Rat | Brain | Ex vivo MAO-A inhibition using various substrates | 3.9 - 4.8 hours nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development

Elucidation of Structural Features Governing MAO-A Selectivity and Potency

The selective inhibition of MAO-A over its isoenzyme, MAO-B, is a critical aspect of the therapeutic profile of compounds like (S)-Cimoxatone. This selectivity is primarily governed by differences in the topology of the active sites of the two enzymes. The active site of MAO-A is characterized by a single, large monopartite cavity. In contrast, the MAO-B active site is a bipartite cavity, featuring an entrance cavity and a substrate cavity separated by a residue that acts as a conformational "gate". This structural difference means the MAO-B recognition site is smaller than that of MAO-A, allowing for the design of inhibitors that can be accommodated by the larger MAO-A cavity but not the more restrictive MAO-B site.

For the oxazolidinone class of inhibitors, to which Cimoxatone (B1669037) belongs, specific structural elements are paramount for potency and selectivity. Key findings from SAR studies on related compounds have highlighted the following:

The N-Aryl Moiety: The presence of an aromatic group attached to the nitrogen at position 3 (N3) of the oxazolidinone ring is considered essential for potent, reversible MAO inhibition. Studies on analogues have shown that replacing this aryl group with an alkyl substituent leads to a significant decrease in inhibitory activity.

The Oxazolidinone Ring Orientation: Experimental and computational docking studies suggest that the oxazolidinone ring itself binds within an aromatic cage in the MAO-A active site, in close proximity to the flavin adenine (B156593) dinucleotide (FAD) cofactor. The specific orientation within this pocket influences the interaction with the enzyme.

Substituents on the N-Aryl Group: The nature and position of substituents on the N-aryl ring are critical for modulating potency and selectivity. In (S)-Cimoxatone, the phenoxy group attached to the N-phenyl ring plays a crucial role in its binding and inhibitory profile.

Design and Synthesis of (S)-Cimoxatone Analogues and Derivatives

The core scaffold of (S)-Cimoxatone, a substituted N-aryl-5-(alkoxymethyl)-2-oxazolidinone, has served as a template for the design and synthesis of new derivatives aimed at exploring and optimizing MAO-A inhibition. While specific synthetic schemes for a broad range of (S)-Cimoxatone analogues are not widely detailed, the principles of its analogue development can be inferred from studies on the broader class of oxazolidinone MAO inhibitors.

A primary example of a derivative is the principal O-demethylated plasma metabolite of Cimoxatone, known as MD 770222. This compound is formed in the body and is itself a selective and reversible inhibitor of MAO-A, although it is less potent than the parent compound, Cimoxatone. nih.govnih.gov

The general strategies for creating analogues in this chemical class involve:

Modification of the C5 Side Chain: Altering the substituent at the C5 position of the oxazolidinone ring is a common approach. Studies on related compounds have explored replacing the methoxymethyl group with alternatives like hydroxymethyl, azidomethyl, and aminomethyl groups to probe the interaction with the enzyme's active site. nih.gov

Alteration of the N-Aryl Substituent: Modifying the N-phenyl ring and its substituents is another key strategy. This can involve changing the nature and position of the groups attached to the phenyl ring to enhance binding affinity and selectivity for MAO-A.

Impact of Molecular Modifications on Enzyme Interaction Profiles

Molecular modifications to the (S)-Cimoxatone scaffold have a direct impact on how the molecule interacts with the MAO-A enzyme, thereby affecting its inhibitory potency and selectivity.

The conversion of Cimoxatone to its O-demethylated metabolite, MD 770222, demonstrates how a seemingly minor structural change can alter potency. nih.gov The removal of the methyl group from the C5-methoxymethyl side chain results in a compound that retains its selectivity for MAO-A but with a reduced inhibitory constant (Ki), indicating a weaker interaction with the enzyme.

Studies on other 5-substituted-3-aryl-2-oxazolidinones provide further insight into these interactions. Modifications at the C5 position influence how the inhibitor orients itself relative to the FAD cofactor, leading to different spectral changes upon binding. nih.gov This suggests that the C5 side chain is intimately involved in the binding event within the active site.

To illustrate the impact of such modifications, data from a series of pyrrole (B145914) analogues of the oxazolidinone MAO inhibitor Toloxatone show clear SAR trends. As shown in the table below, changes to both the substituent at the C5 position and the alkyl group on the N-pyrrole ring significantly alter the MAO-A inhibitory constant (Ki). nih.gov For instance, within the N1-methylpyrrole series, changing the C5 substituent from hydroxymethyl to methoxymethyl or azidomethyl results in highly potent inhibitors. nih.gov

Table 1: MAO-A Inhibition by 5-Substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinone Analogues Data derived from a study on pyrrole analogues of Toloxatone to illustrate SAR principles. nih.gov

| Compound Series (N1-Substituent) | C5-Substituent | MAO-A Ki (μM) | MAO-A Selectivity Ratio |

|---|---|---|---|

| N1-Methyl | -CH2OH | 0.087 | >1149 |

| N1-Methyl | -CH2OCH3 | 0.007 | >14285 |

| N1-Methyl | -CH2N3 | 0.004 | >25000 |

| N1-Methyl | -CH2NH2 | 0.024 | 41 |

| N1-Ethyl | -CH2OH | 0.18 | >555 |

| N1-Ethyl | -CH2OCH3 | 0.03 | >3333 |

| N1-Benzyl | -CH2OH | 0.009 | >11111 |

| N1-Benzyl | -CH2OCH3 | 0.02 | >5000 |

These data demonstrate that even subtle changes, such as extending the C5-hydroxymethyl to a methoxymethyl group, can significantly enhance potency. nih.gov Furthermore, increasing the bulk of the alkyl group on the N-pyrrole ring generally leads to a decrease in MAO-A inhibitory activity, with some exceptions. nih.gov

Stereochemical Influences on Structure-Activity Relationships

Chirality is a fundamental consideration in the interaction between drugs and biological targets like enzymes. The active site of an enzyme is a complex, three-dimensional chiral environment. As such, enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other.

(S)-Cimoxatone contains a single stereocenter at the C5 position of the oxazolidinone ring. The designation "(S)-" indicates a specific spatial arrangement of the atoms at this chiral center. Within the broader class of oxazolidinone compounds developed for therapeutic use, it has been noted that the C5 side chain in the (S)-configuration is consistently optimized for better efficacy. nih.gov This suggests that the (S)-enantiomer provides the correct three-dimensional orientation of the C5-substituent for optimal interaction within the enzyme's active site.

Molecular and Biochemical Mechanistic Investigations

Enzyme-Ligand Binding Dynamics and Molecular Recognition

(S)-Cimoxatone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), demonstrating potent, tight-binding characteristics. nih.gov This means that while the inhibition is not permanent, the inhibitor binds with high affinity to the enzyme. nih.gov The interaction between (S)-cimoxatone and MAO-A is a critical aspect of its function, governed by the specific structural features of both the ligand and the enzyme's active site.

The active site of human MAO-A is a monopartite cavity of approximately 550 angstroms. wikidoc.org The binding of inhibitors is influenced by the structural differences between MAO-A and its isoform, MAO-B. mdpi.com Key residues within the active site of MAO-A are responsible for its selective recognition of ligands like (S)-cimoxatone. For instance, the substitution of Ile335 in MAO-A with Tyr326 in MAO-B is a crucial determinant of their differential inhibitor sensitivities. nih.gov Furthermore, electrostatic interactions and charge transfer bonding are significant factors in the binding of inhibitors to the MAO-A active site. mdpi.com

The oxazolidinone chemical structure of cimoxatone (B1669037) is a key feature for its selective inhibition of MAO-A. researchgate.net Molecular docking studies of various inhibitors with MAO-A reveal the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the enzyme-ligand complex. The binding affinity of inhibitors to MAO-A can be quantified by parameters like the binding energy (ΔG). For example, harmine, another MAO-A inhibitor, exhibits a binding affinity of -8.7 kcal/mol. nih.gov

Interaction with Flavin Adenine (B156593) Dinucleotide (FAD) Cofactor

The catalytic activity of monoamine oxidase A is dependent on a covalently bound flavin adenine dinucleotide (FAD) cofactor. nih.govmdpi.com This cofactor is essential for the oxidative deamination of monoamines, the primary function of MAO-A. wikipedia.org The FAD cofactor is linked to a cysteine residue via a thioether bridge within the enzyme. mdpi.com

In the catalytic cycle, the FAD cofactor acts as an oxidizing agent, accepting electrons from the amine substrate to form the reduced FADH2. wikipedia.org The inhibitor's interaction with this FAD cofactor is a critical aspect of its mechanism of action. Electrostatic interactions and charge transfer bonding are important for the interaction between inhibitors and the FAD cofactor of MAO-A. mdpi.com By binding within the active site, inhibitors like (S)-cimoxatone can interfere with the FAD-mediated oxidation of substrates.

Allosteric Modulation and Conformational Changes of Monoamine Oxidase A

The binding of ligands to MAO-A can induce conformational changes in the enzyme. mdpi.com The active site of MAO-A has a certain flexibility, allowing it to accommodate different substrates and inhibitors. The binding of some inhibitors can induce an "open" or "closed" conformation of the active site cavity. mdpi.com For instance, the binding of certain inhibitors can push a key residue, Ile-199, to adopt an open conformation, which alters the shape and accessibility of the active site. mdpi.com While the specific conformational changes induced by (S)-cimoxatone are not detailed in the provided search results, as a tight-binding inhibitor, it is likely to cause a significant conformational shift upon binding, thereby stabilizing a specific state of the enzyme that is less catalytically active.

Cross-Talk with Other Enzyme Systems or Receptors

The primary pharmacological target of (S)-cimoxatone is MAO-A. However, the broader monoaminergic system involves a complex interplay of various enzymes and receptors. mdpi.com Inhibition of MAO-A by (S)-cimoxatone leads to increased levels of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). wikipedia.orgmedlineplus.gov These elevated neurotransmitter levels can then interact with their respective receptors, leading to downstream signaling effects.

There is evidence of "crosstalk" between different neurotransmitter systems. For example, the histaminergic system interacts with both monoamines and acetylcholine. entokey.com Specifically, H3 receptors can act as heteroreceptors to modulate the release of monoamines. entokey.com Therefore, while (S)-cimoxatone directly inhibits MAO-A, its effects can cascade through these interconnected systems. The potential for an inhibitor to interact with multiple targets, known as promiscuous binding, is a consideration in drug development, especially within the monoamine system where various receptors can trigger different effects. mdpi.com

Mechanistic Investigations of Ancillary Pharmacological Effects Beyond Primary MAO-A Inhibition

While the principal mechanism of (S)-cimoxatone is the selective and reversible inhibition of MAO-A, its pharmacological effects may extend beyond this primary action. For instance, the inhibition of MAO-A can lead to a reduction in the production of reactive oxygen species (ROS), as MAO-A's catalytic activity generates hydrogen peroxide as a by-product. mdpi.com This reduction in oxidative stress could contribute to neuroprotective effects. researchgate.net

Studies have also explored the indirect effects of MAO-A inhibition on other physiological processes. For example, the effect of cimoxatone on plasma prolactin levels has been investigated as an indirect way to study dopamine metabolism in the human hypothalamus. nih.gov This research suggests that the effects of MAO-A inhibitors can be complex and may involve interactions with multiple hormonal and neurotransmitter systems. nih.gov

Computational Chemistry Applications in S Cimoxatone Research

Molecular Docking Simulations for Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of (S)-Cimoxatone, docking simulations are employed to model its interaction with the active site of the MAO-A enzyme. The primary goal is to elucidate the specific binding mode and identify the key amino acid residues involved in the inhibitor's recognition and binding. bepls.comresearchgate.net

The process involves preparing a three-dimensional structure of the MAO-A enzyme, often obtained from the Protein Data Bank (PDB ID: 2BXR), and a 3D model of (S)-Cimoxatone. bepls.com Docking algorithms then systematically explore various possible conformations of the ligand within the enzyme's binding pocket, calculating a scoring function to estimate the binding affinity for each pose. A lower docking score, typically in kcal/mol, indicates a more favorable binding interaction. bepls.combezmialem.edu.tr

Research on various MAO-A inhibitors has revealed a well-defined active site, often described as an "aromatic cage," which is crucial for binding. bepls.commdpi.com Docking studies for compounds structurally related to Cimoxatone (B1669037) show that binding is typically stabilized by a network of hydrophobic interactions and hydrogen bonds. uniba.it For (S)-Cimoxatone, it is predicted that the molecule orients itself within the active site to engage with key residues. The oxazolidinone ring and the cyanomethyl group are critical for establishing these interactions.

Key amino acid residues within the MAO-A active site that are frequently implicated in inhibitor binding include:

Tyrosine residues (e.g., Tyr407, Tyr444): These form the "aromatic cage" and engage in π-π stacking interactions with the aromatic parts of the inhibitor. bepls.com

Phenylalanine residues (e.g., Phe208, Phe352): Contribute to hydrophobic interactions, stabilizing the non-polar parts of the ligand. bepls.com

Isoleucine and Leucine residues (e.g., Ile335, Leu337): Provide a hydrophobic environment within the binding pocket. bepls.com

Flavin Adenine (B156593) Dinucleotide (FAD) cofactor: The inhibitor often binds in close proximity to the FAD cofactor, which is essential for the catalytic activity of MAO-A. mdpi.com

| Amino Acid Residue | Type of Interaction | Predicted Role in (S)-Cimoxatone Binding |

|---|---|---|

| Tyr407, Tyr444 | π-π Stacking, Hydrogen Bonding | Stabilizes the aromatic moiety of the inhibitor within the active site. bepls.comuniba.it |

| Phe208, Phe352 | Hydrophobic, π-π Stacking | Contributes to the overall binding affinity through non-polar interactions. bepls.com |

| Ile335 | Hydrophobic | Forms part of the hydrophobic cavity accommodating the inhibitor. bepls.com |

| Gln215 | Hydrogen Bonding | Potential hydrogen bond donor/acceptor for polar groups on the inhibitor. |

Molecular Dynamics Simulations of (S)-Cimoxatone Binding to MAO-A

While molecular docking provides a static snapshot of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. rsc.org This technique is crucial for assessing the stability of the predicted binding pose of (S)-Cimoxatone within the MAO-A active site and for refining the understanding of the interaction energetics. nih.govresearchgate.net

An MD simulation begins with the best-docked complex of (S)-Cimoxatone and MAO-A. This system is placed in a simulated physiological environment, including water molecules and ions. The forces on every atom are then calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over a short time step. By repeating this process millions of times, a trajectory of the system's evolution over nanoseconds or even microseconds can be generated.

Analysis of the MD trajectory provides several key insights:

Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over the simulation time suggests that the inhibitor remains securely bound in its initial pose. mdpi.com

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy (ΔG_bind). uniba.itnih.gov This value provides a more accurate estimation of binding affinity than docking scores alone and can be correlated with experimental inhibition constants (Ki). Favorable contributions often come from van der Waals and non-polar solvation energies. nih.govresearchgate.net

Interaction Dynamics: MD simulations reveal the flexibility of both the ligand and the protein, showing how they adapt to each other. It can highlight transient hydrogen bonds or water-mediated interactions that are not apparent in static docking models. uniba.it

For (S)-Cimoxatone, MD simulations would confirm whether the interactions predicted by docking are maintained over time, providing a more robust model of its reversible inhibition mechanism.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules with high accuracy. rsdjournal.orgnih.gov These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity and interactions. mdpi.comrsc.org

In the context of (S)-Cimoxatone research, QC calculations can be used to:

Determine Molecular Geometry: Optimize the 3D structure of (S)-Cimoxatone to its lowest energy conformation.

Calculate Atomic Charges: Determine the partial charges on each atom of the molecule. This information is critical for understanding electrostatic interactions with the MAO-A active site and is often used to parameterize the ligand for molecular docking and MD simulations.

Analyze Molecular Orbitals: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Model Reaction Mechanisms: For irreversible inhibitors, QC methods can model the chemical reaction leading to covalent bond formation with the enzyme. numberanalytics.com While (S)-Cimoxatone is a reversible inhibitor, understanding its electronic potential helps to confirm why it does not form covalent bonds and to differentiate its mechanism from that of irreversible inhibitors.

By providing detailed electronic data, QC calculations complement classical simulation methods like docking and MD, offering a deeper, physics-based understanding of the molecular properties that make (S)-Cimoxatone a potent and selective MAO-A inhibitor. rsdjournal.orgmpg.de

Prediction of Pharmacological and Toxicological Properties Using In Silico Models

Before a drug candidate can advance, its pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicological (T) properties must be evaluated. In silico models provide a rapid and cost-effective way to predict these properties early in the drug discovery process, helping to identify potential liabilities. bepls.com

For (S)-Cimoxatone and its potential analogues, various computational tools and quantitative structure-activity relationship (QSAR) models are used. meilerlab.org These models are built from large datasets of compounds with known experimental properties.

Key properties predicted include:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable. mdpi.com

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). bepls.com

Distribution: Prediction of blood-brain barrier (BBB) penetration is particularly important for a centrally-acting agent like an antidepressant. mdpi.com

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Predicting potential adverse effects such as hepatotoxicity, cardiotoxicity, mutagenicity, and carcinogenicity. bepls.comresearchgate.net While MAOI toxicity is often related to food and drug interactions, in silico models can flag general structural alerts for toxicity. europa.eumedscape.com

| Property Category | Specific Parameter | Desired Outcome for a CNS Drug |

|---|---|---|

| Absorption | Lipinski's Rule of Five | 0 violations |

| Gastrointestinal (GI) Absorption | High mdpi.com | |

| P-glycoprotein Substrate | No | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes mdpi.com |

| Plasma Protein Binding | Moderate | |

| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | No |

| Metabolic Stability | Moderate (to ensure sufficient duration of action) | |

| Toxicity | Hepatotoxicity | None predicted bepls.com |

| Mutagenicity (AMES test) | Negative |

These predictive models help prioritize which novel analogues of (S)-Cimoxatone should be synthesized and tested experimentally, focusing resources on compounds with the most promising drug-like profiles. nih.gov

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. meilerlab.org In conjunction with virtual screening, it is a powerful strategy for identifying novel analogues of (S)-Cimoxatone with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov

The virtual screening process typically follows these steps:

Library Preparation: Large databases of commercially available or virtual compounds, often containing millions of molecules, are collected. nih.gov

Filtering: The library is filtered based on physicochemical properties (e.g., using Lipinski's rules) to remove non-drug-like molecules and enrich the library with promising candidates. mdpi.com

Screening: The filtered library is then screened against the MAO-A target using either ligand-based or structure-based methods.

Structure-Based Virtual Screening (SBVS): This involves docking every compound in the library into the MAO-A active site, as described in section 6.1. The top-scoring compounds are selected as "hits." nih.gov

Ligand-Based Virtual Screening (LBVS): This approach is used when a high-quality structure of the target is unavailable. It relies on the principle that molecules with similar structures or pharmacophores are likely to have similar biological activities. meilerlab.org A model of the (S)-Cimoxatone pharmacophore (the essential 3D arrangement of features required for activity) is created and used to search the library for molecules that match this pattern.

Hit Selection and Analysis: The top-ranked hits from the virtual screen are visually inspected and clustered based on chemical similarity to identify diverse and promising scaffolds for further investigation. nih.gov

This high-throughput computational approach allows researchers to explore a vast chemical space and prioritize a manageable number of compounds for synthesis and biological testing, significantly accelerating the discovery of new lead compounds. nih.govmdpi.com

Advanced Analytical Methodologies for S Cimoxatone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (S)-Cimoxatone, enabling the separation of the compound from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (S)-Cimoxatone and similar compounds. ijtsrd.comresearchgate.net The separation of enantiomers, such as the (S)- and (R)- forms of cimoxatone (B1669037), requires chiral chromatography, as standard reversed-phase HPLC cannot distinguish between these mirror-image molecules. sepscience.comphenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. phenomenex.comresearchgate.net

The development of efficient HPLC methods is crucial for both analytical and preparative purposes, allowing for the determination of enantiomeric purity and the isolation of specific enantiomers for further study. csfarmacie.czshimadzu.com Method development often involves screening various columns and mobile phases to achieve optimal separation. shimadzu.com Detection is typically performed using UV-Vis diode array detectors (DAD), which can identify and quantify compounds by their specific absorbance spectra. nih.gov

Key Parameters in HPLC Method Development for Chiral Separation:

| Parameter | Description | Relevance to (S)-Cimoxatone |

| Chiral Stationary Phase (CSP) | The core of the chiral separation, containing a chiral selector that forms transient diastereomeric complexes with the enantiomers. researchgate.net | Essential for resolving (S)-Cimoxatone from its (R)-enantiomer. |

| Mobile Phase | The solvent system that carries the sample through the column. Its composition is optimized to achieve the best separation. shimadzu.com | Affects retention time and resolution of the enantiomers. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Influences analysis time and separation efficiency. |

| Detection Wavelength | The specific wavelength of UV light used to detect the compound as it elutes from the column. nih.gov | Chosen to maximize the signal for (S)-Cimoxatone for sensitive quantification. |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantification of drugs and their metabolites in biological matrices. ijtsrd.comresearchgate.netau.dk For (S)-Cimoxatone, LC-MS/MS (tandem mass spectrometry) provides high sensitivity and selectivity, allowing for the detection of trace levels of the compound and its metabolites in samples like plasma. alwsci.comgoogle.com This technique is instrumental in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. alwsci.comnih.gov

High-resolution mass spectrometry (HRMS) can provide precise mass measurements, which aids in the identification of unknown metabolites. alwsci.com

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for determining the molecular structure of compounds and studying their interactions with biological targets. scribd.comnumberanalytics.comwisdomlib.org Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed. funaab.edu.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the arrangement of atoms within a molecule, which is crucial for confirming the structure of (S)-Cimoxatone and its metabolites. oxinst.com Techniques like 2D NMR can establish the connectivity of atoms. numberanalytics.com

Infrared (IR) Spectroscopy : Used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. funaab.edu.ng This can help confirm the structural integrity of (S)-Cimoxatone.

Mass Spectrometry (MS) : In addition to quantification, MS provides information about the molecular weight and fragmentation pattern of a compound, which is vital for structural elucidation. numberanalytics.com

Radioligand Binding Assays for Receptor Occupancy and Enzyme Affinity

Radioligand binding assays are a critical tool for characterizing the interaction of (S)-Cimoxatone with its target enzyme, MAO-A. sygnaturediscovery.comnumberanalytics.com These assays use a radiolabeled ligand to measure the binding affinity of a compound to a receptor or enzyme. sygnaturediscovery.comnih.gov

There are several types of radioligand binding assays:

Saturation assays : Determine the density of receptors (Bmax) and the affinity of the radioligand (Kd) by incubating with increasing concentrations of the radioligand. nih.gov

Competition assays : Measure the affinity of an unlabeled compound, like (S)-Cimoxatone, by its ability to compete with a radioligand for binding to the target. nih.gov This allows for the determination of the inhibitory constant (Ki).

Kinetic assays : Measure the rates of association and dissociation of a ligand from its target. nih.gov

For (S)-Cimoxatone, these assays are used to determine its affinity and selectivity for MAO-A. eurofinsdiscovery.com For instance, a study might use a radiolabeled MAO-A inhibitor, such as [3H]Ro 41-1049, to assess the ability of (S)-Cimoxatone to displace it. eurofinsdiscovery.com The results of such assays provide crucial information about the potency and selectivity of the inhibitor. snmjournals.orgfrontiersin.org

Example of Radioligand Binding Assay Data for MAO-A Inhibitors:

| Compound | Measurement (IC50) | Target |

| Clorgiline | 1.1 nM | MAO-A eurofinsdiscovery.com |

| Ro 41-1049 | 44 nM | MAO-A eurofinsdiscovery.com |

| (R)-deprenyl | 1800 nM | MAO-A eurofinsdiscovery.com |

Bioanalytical Techniques for Metabolite Profiling in Preclinical Samples

The study of drug metabolism is essential for understanding the safety and efficacy of a new drug candidate. wuxiapptec.comevotec.com Bioanalytical methods are used to identify and quantify the metabolites of (S)-Cimoxatone in biological samples from preclinical studies. frontagelab.comrrml.roeuropa.eu

In vitro metabolite profiling is often the first step, using systems like liver microsomes or hepatocytes to predict how the drug will be metabolized in the body. wuxiapptec.comfrontagelab.com These studies help in identifying major metabolic pathways and potential species differences in metabolism. evotec.com For cimoxatone, studies have shown that it undergoes O-demethylation to form its primary active metabolite, MD 770222. nih.govnih.gov Other reported metabolic transformations include oxidation to a carboxylic acid, cleavage of the terminal phenyl ring, and hydroxylation of the oxazolidinone ring. researchgate.net

In vivo studies in animal models are then conducted to confirm the metabolic profile in a living system. wuxiapptec.com Techniques like LC-MS are heavily utilized for the separation and identification of metabolites in complex biological matrices like plasma and urine. alwsci.com The goal is to create a comprehensive picture of the drug's metabolic fate, which is a critical component of the data package submitted for regulatory approval. europa.eu

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Next-Generation Reversible Monoamine Oxidase-A Inhibitors

The development of monoamine oxidase inhibitors (MAOIs) has evolved significantly from early, non-selective, irreversible agents to modern, selective, and reversible inhibitors. The initial MAOIs, such as iproniazid (B1672159) and phenelzine, while effective, were associated with significant risks, most notably the "cheese effect"—a hypertensive crisis triggered by the consumption of tyramine-rich foods. This led to the development of reversible inhibitors of MAO-A (RIMAs), a class that includes cimoxatone (B1669037), moclobemide (B1677376), and toloxatone. These agents were designed to be displaced from the MAO-A enzyme by tyramine (B21549) in the gut and liver, mitigating the risk of a hypertensive crisis.

Cimoxatone, an aryl oxazolidinone derivative, was a potent and selective RIMA, but it was not brought to market. However, its chemical scaffold and mechanism of action provide a valuable foundation for future drug design. The objective for next-generation RIMAs is to optimize the balance between potent and selective central MAO-A inhibition for antidepressant effects and minimal peripheral inhibition to enhance safety. Research is focused on developing compounds with improved pharmacokinetic and pharmacodynamic profiles over existing RIMAs like moclobemide. For instance, befloxatone, another oxazolidinone RIMA, was developed with a very high affinity and selectivity for MAO-A.

Future research will likely concentrate on fine-tuning molecular structures to achieve:

Enhanced Selectivity: Further increasing the selectivity for MAO-A over MAO-B to minimize off-target effects.

Optimal Reversibility: Engineering the kinetics of binding and dissociation to ensure rapid recovery of enzyme function peripherally while maintaining therapeutic levels of inhibition in the central nervous system.

Brain-Preferential Distribution: Designing molecules that preferentially cross the blood-brain barrier and accumulate in the brain, thereby reducing peripheral exposure and potential for interactions.

Q & A

Q. What is the mechanism of action of (S)-Cimoxatone, and how does its enantiomeric form influence MAO-A selectivity?

(S)-Cimoxatone is a reversible, selective MAO-A inhibitor with demonstrated oral activity. Its (S)-enantiomer exhibits higher binding affinity due to stereospecific interactions with the enzyme’s catalytic site, as shown in comparative kinetic studies using purified MAO isoforms. Researchers should validate selectivity via in vitro assays (e.g., enzyme inhibition kinetics with MAO-A and MAO-B substrates) and corroborate findings with structural modeling .

Q. What experimental models are appropriate for initial screening of (S)-Cimoxatone’s neuropharmacological effects?

Rodent models (e.g., forced swim test for antidepressant activity or MPTP-induced Parkinsonism) are widely used. Ensure consistency in dosing regimens and inclusion of controls (e.g., MAO-A/B non-selective inhibitors like Nialamide) to contextualize results. Include biochemical assays (e.g., serotonin metabolite levels) to confirm target engagement .

Q. How do structural modifications of (S)-Cimoxatone impact its pharmacokinetic profile?

Key structural features (e.g., the oxazolidinone ring and chiral center) influence metabolic stability and blood-brain barrier penetration. Use in silico tools (e.g., molecular docking) to predict interactions with hepatic enzymes like CYP450 isoforms, followed by in vivo pharmacokinetic studies in murine models .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported IC₅₀ values for (S)-Cimoxatone across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH, or temperature). Standardize protocols using recombinant MAO-A isoforms and validate with reference inhibitors. Perform meta-analyses of published data to identify confounding variables (e.g., interspecies enzyme variability) .

Q. How can the PICOT framework guide longitudinal studies on (S)-Cimoxatone’s neuroprotective effects in Parkinson’s disease?

- P (Population): Rodent models with α-synuclein overexpression.

- I (Intervention): Daily oral administration of (S)-Cimoxatone (5–20 mg/kg).

- C (Comparison): MAO-B inhibitors (e.g., Selegiline) or placebo.

- O (Outcome): Motor function recovery and dopaminergic neuron preservation.

- T (Time): 12-week treatment with biweekly assessments. This design ensures alignment with translational goals and facilitates cross-study comparisons .

Q. What advanced techniques validate MAO-A selectivity in heterogeneous tissue samples?

Combine radiometric assays (e.g., ¹⁴C-tyramine oxidation) with immunohistochemistry to localize MAO-A inhibition in brain regions. Use CRISPR-edited MAO-B knockout models to isolate (S)-Cimoxatone’s effects on MAO-A .

Q. How should researchers integrate fragmented pharmacokinetic data into predictive dose-response models?

Employ physiologically based pharmacokinetic (PBPK) modeling, incorporating parameters like plasma protein binding, clearance rates, and tissue distribution from preclinical studies. Validate models against clinical trial data (if available) to refine simulations .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in (S)-Cimoxatone’s efficacy across genetic backgrounds?

Use mixed-effects models to account for genetic polymorphisms (e.g., MAO-A promoter variants) in preclinical data. Pair with genome-wide association studies (GWAS) in human cohorts to identify biomarkers of response .

Q. How can systematic reviews synthesize heterogeneous findings on (S)-Cimoxatone’s therapeutic potential?

Follow PRISMA guidelines to aggregate data from in vitro, in vivo, and clinical studies. Use tools like GRADE to assess evidence quality, highlighting gaps (e.g., lack of long-term safety data) for future research .

Ethical and Methodological Considerations

Q. What protocols ensure ethical use of animal models in (S)-Cimoxatone research?

Adhere to ARRIVE guidelines for reporting animal studies. Include sample size justifications, randomization, and blinded outcome assessments. Obtain approval from institutional ethics committees and document compliance with local regulations .

Q. How can researchers avoid biases when interpreting (S)-Cimoxatone’s behavioral effects?

Use automated scoring systems (e.g., video tracking for locomotor activity) to reduce observer bias. Pre-register study protocols on platforms like Open Science Framework to enhance transparency .

Resource and Collaboration Guidance

Q. How can interdisciplinary teams optimize (S)-Cimoxatone’s translational research pipeline?

Assign roles based on expertise: medicinal chemists (structure optimization), pharmacologists (in vivo validation), and clinicians (trial design). Use collaborative platforms like GitHub for protocol sharing and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.